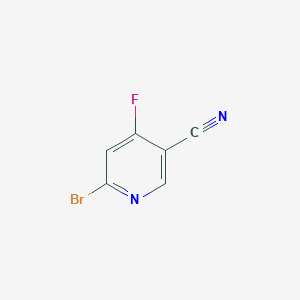

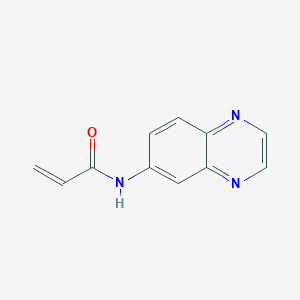

N-(Quinoxalin-6-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Quinoxalin-6-yl)acrylamide is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinoxaline ring attached to an acrylamide moiety, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von N-(Chinoxalin-6-yl)acrylamid beinhaltet typischerweise die Reaktion von Chinoxalinderivaten mit Acrylamid unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Chinoxalin-6-carbonsäure, die zunächst mit Thionylchlorid in das entsprechende Säurechlorid umgewandelt wird. Das Säurechlorid wird dann in Gegenwart einer Base wie Triethylamin mit Acrylamid umgesetzt, um N-(Chinoxalin-6-yl)acrylamid zu erhalten .

Industrielle Produktionsverfahren

Obwohl detaillierte industrielle Produktionsverfahren für N-(Chinoxalin-6-yl)acrylamid nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

N-(Chinoxalin-6-yl)acrylamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinoxalin-6-carbonsäurederivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Acrylamidgruppe in das entsprechende Amin umwandeln.

Substitution: Der Chinoxalinring kann Substitutionsreaktionen mit verschiedenen Elektrophilen und Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinoxalin-6-carbonsäurederivate, Amine und verschiedene substituierte Chinoxalinverbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung hat sich als potenzieller Inhibitor bestimmter Enzyme gezeigt, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Wirkmechanismus

Der Wirkmechanismus von N-(Chinoxalin-6-yl)acrylamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Beispielsweise bindet es als EGFR-Inhibitor an die aktive Stelle des Rezeptors und verhindert die Phosphorylierung und Aktivierung nachgeschalteter Signalwege, die die Zellproliferation und das Überleben fördern. Diese Hemmung kann in Krebszellen, die EGFR überexprimieren, zu Apoptose führen .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Quinoxalin-6-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acrylamide moiety to the corresponding amine.

Substitution: The quinoxaline ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include quinoxaline-6-carboxylic acid derivatives, amines, and various substituted quinoxaline compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(Quinoxalin-6-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells that overexpress EGFR .

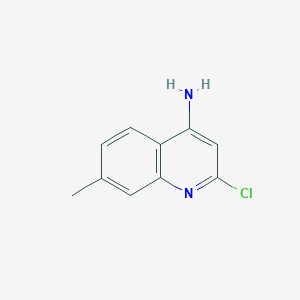

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

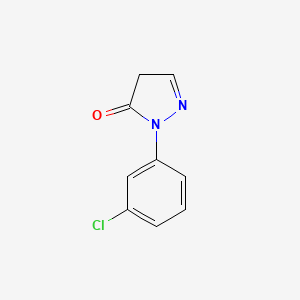

N-(3-(3-Phenylureido)chinoxalin-6-yl)acrylamid: Diese Verbindung zielt ebenfalls auf EGFR ab und hat eine ähnliche inhibitorische Aktivität gezeigt.

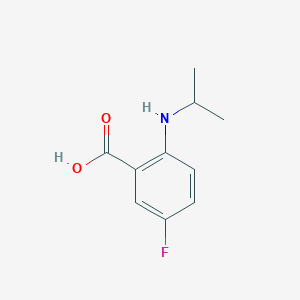

N-(4-Phenylamino-chinazolin-6-yl)-acrylamid: Ein weiterer EGFR-Inhibitor mit einem Chinazolinring anstelle eines Chinoxalinrings.

Einzigartigkeit

N-(Chinoxalin-6-yl)acrylamid ist aufgrund seiner spezifischen Chinoxalinstruktur einzigartig, die ihr unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Seine Fähigkeit, bestimmte EGFR-Mutanten selektiv zu hemmen, macht es zu einer wertvollen Verbindung in der gezielten Krebstherapie .

Eigenschaften

Molekularformel |

C11H9N3O |

|---|---|

Molekulargewicht |

199.21 g/mol |

IUPAC-Name |

N-quinoxalin-6-ylprop-2-enamide |

InChI |

InChI=1S/C11H9N3O/c1-2-11(15)14-8-3-4-9-10(7-8)13-6-5-12-9/h2-7H,1H2,(H,14,15) |

InChI-Schlüssel |

XHEDPNMINUCUKG-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)NC1=CC2=NC=CN=C2C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)

![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)